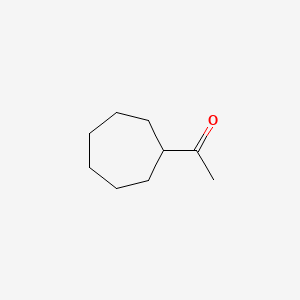

1-Cycloheptylethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cycloheptylethan-1-one is an organic compound with the chemical formula C9H16O. It is a colorless liquid known for its applications in various chemical processes. This compound is characterized by its cycloheptyl and ethyl functional groups. It is commonly used as a solvent and intermediate in the production of pharmaceuticals, fragrances, and other organic compounds. This compound exhibits low toxicity and is considered relatively stable under normal conditions. it is important to handle this compound with care, as it may be harmful if ingested, inhaled, or in contact with the skin .

Vorbereitungsmethoden

1-Cycloheptylethan-1-one can be synthesized through various synthetic routes. One common method involves the hydrogenation of cycloheptene to produce cycloheptane, which is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the mixture in an inert atmosphere to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The purification process often includes distillation under reduced pressure to remove impurities and obtain the final product .

Analyse Chemischer Reaktionen

1-Cycloheptylethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions include cycloheptanone, 1-cycloheptylethanol, and various substituted derivatives depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Cycloheptylethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Cycloheptylethan-1-one involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-Cycloheptylethan-1-one can be compared with other similar compounds such as:

1-Cyclohexylethan-1-one: This compound has a cyclohexyl group instead of a cycloheptyl group. .

Cycloheptanone: This compound is the oxidized form of this compound and has different chemical properties and applications.

1-Cycloheptylethanol: This is the reduced form of this compound and has different reactivity and uses.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for various applications in chemistry, biology, medicine, and industry .

Biologische Aktivität

1-Cycloheptylethan-1-one is an organic compound with significant biological activity, particularly in pharmacological and biochemical contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a cycloheptyl group attached to an ethanone moiety. This unique structure contributes to its biological activities, including interactions with various biochemical pathways.

Mechanisms of Biological Activity

Research indicates that this compound exhibits multiple biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. In studies, it demonstrated moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

- Pro-apoptotic Effects : Studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells via mitochondrial pathways. This involves the release of cytochrome C and activation of caspases, leading to programmed cell death .

- Enzymatic Interactions : The compound serves as a model substrate in enzymatic studies, helping to elucidate mechanisms of stereospecific reactions.

Antimicrobial Studies

A study evaluated the antibacterial properties of several derivatives, including this compound. The results are summarized in Table 1.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 16 - 64 | Moderate against Gram-positive bacteria |

| Compound A | 32 | Strong against E. coli |

| Compound B | 64 | Weak against S. aureus |

This table illustrates the comparative antimicrobial efficacy of this compound relative to other compounds.

Apoptosis Induction in Cancer Cells

In a recent study, the pro-apoptotic effects of compounds similar to this compound were assessed in K562 leukemia cells. The findings are presented in Table 2.

| Time (hours) | Caspase Activity (fold increase) |

|---|---|

| 4 | 1.0 |

| 12 | 1.26 |

| 48 | 2.31 |

The data indicates a significant increase in caspase activity after prolonged exposure, suggesting enhanced apoptotic potential over time .

Potential Therapeutic Applications

Given its biological activities, this compound may have potential applications in:

- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells, further research could explore its use as an anti-cancer agent.

- Antibacterial Treatments : Its moderate antibacterial properties suggest it could be developed into a therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics.

Eigenschaften

IUPAC Name |

1-cycloheptylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-8(10)9-6-4-2-3-5-7-9/h9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPAGSFYXVSYTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCCC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.